N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]indolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-18(14-11-15-3-1-2-8-24(15)13-14)22-7-10-23-9-6-21-17(23)16-12-19-4-5-20-16/h1-6,8-9,11-13H,7,10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCVDAMIKNQLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide typically involves multi-step reactions. One common approach includes the following steps:
Formation of the pyrazine-imidazole intermediate: This step involves the reaction of pyrazine with imidazole under specific conditions to form the pyrazine-imidazole intermediate.
Coupling with indolizine: The intermediate is then coupled with indolizine-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine and imidazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive agent due to its structural similarity to known pharmacophores.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide involves its interaction with various molecular targets and pathways. The compound’s bioactivity is primarily attributed to its ability to bind to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to block or activate signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings :
- CDI-mediated coupling (used for compounds 192 and 193) achieves significantly higher yields (70–80%) compared to methods employing trifluoroacetic anhydride (7% for compound 187) .
- The tertiary amide group in the target compound likely benefits from CDI’s efficiency in activating carboxylic acids, minimizing side reactions .
Structural and Functional Differences
Indolizine-2-Carboxamides with Aliphatic Amines
Compounds 192 and 193 feature cyclic aliphatic amines (pyrrolidine and piperidine). These substituents enhance solubility and conformational rigidity compared to the ethyl-linked pyrazine-imidazole group in the target compound. For example:
- Compound 192 : Melting point = 104–105°C (oily consistency).
- Compound 193: Melting point = 139–141°C (crystalline solid) .
Zamaporvint (WHO List 91)
Zamaporvint (2-{5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]-1H-imidazol-1-yl}-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide) shares a pyrazine-imidazole motif but replaces the indolizine core with a pyridinyl-acetamide scaffold. This structural divergence suggests distinct pharmacological targets, as acetamide derivatives are often explored for kinase inhibition .
Spectroscopic and Physicochemical Properties
Variable-temperature NMR studies of indolizine-2-carboxamides reveal substituent-dependent dynamic behavior. For example:
- Compound 192 : Exhibits sharp proton signals in $ ^1H $ NMR at room temperature, indicating restricted rotation about the amide bond due to pyrrolidine’s steric bulk .
- Target Compound : The ethyl spacer between indolizine and pyrazine-imidazole may reduce steric hindrance, leading to broader NMR signals at lower temperatures .
Pharmacological Potential
While direct biological data for the target compound are unavailable, analogs provide insights:
Biological Activity
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₄N₄O, with a molecular weight of 230.27 g/mol. The compound features an indolizine core linked to a pyrazinyl-imidazole moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer effects, particularly against liver cancer cell lines such as HepG2 and Huh7. The following table summarizes key findings regarding its anticancer activity:
The compound significantly inhibits cell migration and induces apoptosis in HepG2 and Huh7 cells through the activation of caspase-3 and cleavage of PARP, suggesting a mechanism that could be leveraged for therapeutic development against liver cancer.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications to the indolizine and imidazole components can significantly alter the compound's potency. For instance, variations in substituents on the pyrazinyl ring have been shown to enhance or reduce anticancer activity. Understanding these relationships is crucial for optimizing the compound for better efficacy.
Case Studies
- Study on HepG2 Cells : A detailed investigation demonstrated that this compound induced apoptosis in HepG2 cells with a notable increase in caspase-3 activity and PARP cleavage. Flow cytometry analysis indicated an increase in apoptotic cells without significant cell cycle arrest, highlighting its selective action against cancer cells while sparing normal cells .
- Combination Therapy : Co-treatment with gemcitabine showed enhanced cytotoxicity in liver cancer cells, suggesting potential for combination therapies that could improve treatment outcomes for patients with liver cancer .
Q & A
Q. Table 1: Example Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.75 (s, pyrazine-H), 7.90 (s, imidazole-H), 6.55 (m, indolizine-H) | |
| X-ray Crystallography | Orthorhombic crystal system, hydrogen bonds between carboxamide O and imidazole N |
Advanced: How can computational chemistry aid in predicting the bioactivity of this compound?
Methodological Answer:
Computational tools provide insights into target interactions and reaction pathways:
- Molecular Docking: Software like AutoDock Vina predicts binding affinities to biological targets (e.g., enzymes or receptors). For example, the pyrazine ring may interact with hydrophobic pockets in kinase domains .
- Quantum Chemical Calculations: Density Functional Theory (DFT) optimizes the compound’s geometry and calculates frontier molecular orbitals (FMOs) to predict reactivity .
- Molecular Dynamics (MD): Simulations assess stability in biological environments (e.g., lipid bilayer penetration) .
Case Study:
Docking studies of analogous compounds (e.g., pyrazinecarboxamide derivatives) revealed strong binding to Mycobacterium tuberculosis enoyl-ACP reductase, suggesting potential antitubercular activity .
Advanced: How can researchers resolve contradictions in reported reaction yields or conditions?
Methodological Answer:
Contradictions often arise from variations in solvent polarity, catalyst loading, or temperature. Strategies include:
- Design of Experiments (DoE): Systematic variation of parameters (e.g., solvent, temperature) to identify optimal conditions .
- Mechanistic Studies: Kinetic profiling (e.g., via ¹H NMR monitoring) to detect intermediates or side reactions .
- Cross-Validation: Reproducing conflicting protocols with standardized reagents and equipment .
Example:
A study reported low yields (<30%) in DCM but achieved >60% in DMSO due to improved solubility of the carboxamide intermediate .
Advanced: What strategies are effective in studying the compound’s interaction with biological targets?
Methodological Answer:
- In Vitro Assays: Enzymatic inhibition assays (e.g., IC50 determination) using purified targets (e.g., kinases or proteases) .
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) between the compound and target proteins .
- Cellular Uptake Studies: Fluorescence labeling (e.g., BODIPY tags) to track intracellular localization .
Q. Table 2: Example Bioactivity Data
| Target | Assay Type | Result (IC50) | Reference |
|---|---|---|---|
| Kinase X | ADP-Glo™ assay | 12.3 ± 1.5 µM | |
| Tuberculosis H37Rv | Microplate Alamar Blue | 8.7 µg/mL |
Advanced: How can researchers design analogs to improve pharmacokinetic properties?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify substituents on the indolizine or pyrazine rings to enhance solubility or metabolic stability. For example:
- Lipophilicity Adjustment: Introduce polar groups (e.g., -OH, -COOH) to improve aqueous solubility .
- Bioisosteric Replacement: Replace the imidazole with a triazole to reduce hepatic toxicity .
- Computational ADMET Prediction: Tools like SwissADME forecast absorption, distribution, and toxicity profiles .
Example Analog:
Replacing the ethyl linker with a polyethylene glycol (PEG) spacer improved solubility by 3-fold in phosphate-buffered saline (PBS) .
Advanced: What experimental approaches validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout Models: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Proteomics: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies downstream proteins affected by the compound .
- In Vivo Imaging: PET/CT scans with radiolabeled analogs (e.g., ¹⁸F-labeled) track biodistribution in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
